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Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

Cat. No.: B1273047

For Immediate Release

[City, State] — [Date] — A detailed comparative analysis of the spectroscopic properties of 2-, 3-,
and 4-Bromophenethyl alcohol is presented for researchers, scientists, and professionals in
drug development. This guide provides a comprehensive summary of the H NMR, 3C NMR,
Infrared (IR), and Mass Spectrometry (MS) data for these three isomers, highlighting the key
differences that arise from the positional variation of the bromine atom on the aromatic ring.
The data is intended to aid in the unequivocal identification and differentiation of these closely
related compounds.

The ortho (2-), meta (3-), and para (4-) isomers of bromophenethyl alcohol, while structurally
similar, exhibit distinct spectroscopic signatures. These differences are primarily due to the
influence of the bromine atom's electron-withdrawing inductive effect and its position relative to
the ethyl alcohol substituent, which alters the electronic environment of the protons and carbon
atoms throughout the molecules.

Spectroscopic Data Summary

The key spectroscopic data for the three isomers are summarized in the tables below, providing
a clear and objective comparison for researchers.

'H NMR Spectral Data (CDCIs3)
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-CHz2- (Ar-CHz2)  -CH2- (CH2-OH)
Compound Ar-H (ppm) -OH (ppm)
(ppm) (ppm)

2-
Bromophenethyl ~7.1-7.6 (m) ~3.0 (1) ~3.9 (1) Variable
alcohol

3-
Bromophenethyl ~7.1-7.4 (m) ~2.8 (1) ~3.8 (1) Variable

alcohol

4-
Bromophenethyl ~7.1-7.4 (d, d) ~2.8 (1) ~3.8 (1) Variable
alcohol

Note: Chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). The
chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration and

solvent.
3C NMR Spectral Data (CDCIz)
Aromatic C
Compound C-Br (ppm) Ar-CHz (ppm) CH2-OH (ppm)
(Ppm)
2- ~127.5, 128.0,
Bromophenethyl ~124.5 131.5, 133.0, ~40.0 ~62.5
alcohol 138.0
3- ~127.0, 129.5,
Bromophenethyl ~122.6 130.1, 131.5, ~38.5 ~63.0
alcohol 141.0
4-
~128.5, 131.5,
Bromophenethyl ~120.0 ~38.0 ~63.5
138.0
alcohol

Infrared (IR) Spectral Data
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O-H C-H (sp? C-H (sp3) c=C Cc-0 C-Br
Compoun
d Stretch Stretch Stretch Stretch Stretch Stretch
(cm™?) (cm™?) (cm™?) (cm™?) (cm™?) (cm™?)
2-
Bromophe ~3350 ~2850- ~1470,
~3060 ~1050 ~750
nethyl (broad) 2950 1570
alcohol
3-
Bromophe ~3340 ~2860- ~1475,
~3050 ~1045 ~780
nethyl (broad) 2930 1570
alcohol
4-
Bromophe  ~3330 ~2870- ~1490,
~3020 ~1010 ~820
nethyl (broad) 2940 1590
alcohol

Mass Spectrometry (MS) Data

Molecular lon (M%) Key Fragment lons
Compound Base Peak [m/z]
[m/z] [mlz]
2-Bromophenethyl 182/184 ([M-H20]%),
200/202 121
alcohol 91 ([C7H7])
3-Bromophenethyl 182/184 ([M-H20]%),
200/202 121
alcohol 91 ([C7H7]Y)
4-Bromophenethyl 182/184 ([M-H201%),
200/202 169/171
alcohol 121, 91 ([C7H7]Y)

Note: The presence of bromine results in characteristic isotopic patterns (M+ and M+2 peaks of
approximately equal intensity).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of the bromophenethyl alcohol isomer was
dissolved in ~0.7 mL of deuterated chloroform (CDClIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1 s, and 16 transients.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240
ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling was applied during
acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR
crystal.

o Data Acquisition: Spectra were recorded in the range of 4000-600 cm~1* with a resolution of 4
cm~1, A background spectrum of the clean, empty ATR crystal was recorded prior to each
sample measurement. 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

o Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the
GC.

e GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 pm film thickness was used.
The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of
10°C/min.
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e MS Conditions: The ion source temperature was maintained at 230°C and the electron
energy was 70 eV. Mass spectra were scanned over a mass range of m/z 40-400.

Visualization of the Comparative Workflow

The logical workflow for differentiating the three isomers based on their spectroscopic data is
illustrated below.

Workflow for Isomer Differentiation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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